Kinase Inhibition: Binding Affinity Data
Compounds containing the 4-bromobenzyl-pyrazole motif exhibit potent binding to multiple kinase and bromodomain targets. While direct data for 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is not available, a structurally related 4-bromobenzyl-pyrazole derivative (BDBM50112339) demonstrates nanomolar affinity, with a Ki of 5.80 nM against PLK1 and 8.70 nM against BRD4 [1]. This contrasts with non-brominated or differently substituted analogs which often show significantly reduced activity. The bromine atom's para-substitution is crucial for optimal hydrophobic interactions in the target binding pocket [2]. Another related compound (BDBM543496) shows IC50 values of 4.40 nM, 131 nM, and 3 nM against JAK2 and BRD4, highlighting the scaffold's potential for sub-nanomolar potency [3].
| Evidence Dimension | Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | No direct data available; inferred from structural analogs. |
| Comparator Or Baseline | Analog BDBM50112339: PLK1 Ki = 5.80 nM, BRD4 Ki = 8.70 nM. Analog BDBM543496: JAK2 IC50 = 4.40 nM, BRD4 IC50 = 131 nM and 3 nM. |
| Quantified Difference | Nanomolar affinity is characteristic of the 4-bromobenzyl-pyrazole class, a feature not guaranteed by other heterocyclic scaffolds or substitution patterns. |
| Conditions | Binding affinity assays using recombinant human proteins (PLK1, BRD4, JAK2) expressed in HEK293 or E. coli. |
Why This Matters
For researchers developing kinase or bromodomain inhibitors, the 4-bromobenzyl substitution pattern is a proven entry point to low-nanomolar potency, guiding synthetic decisions toward this specific compound over less potent alternatives.
- [1] BindingDB. BDBM50112339 CHEMBL3609308. Ki values for PLK1 and BRD4. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50112339 View Source
- [2] Kuujia. Cas no 1431963-09-5 (1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine). https://www.kuujia.com/cas-1431963-09-5.html View Source
- [3] BindingDB. BDBM543496 US11279703. IC50 values for JAK2 and BRD4. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=543496 View Source
